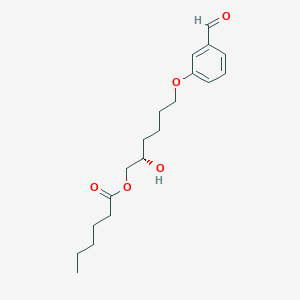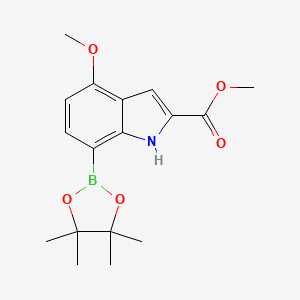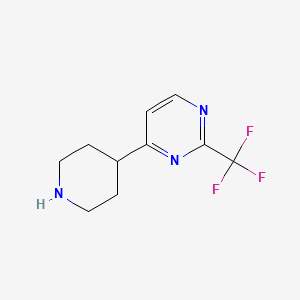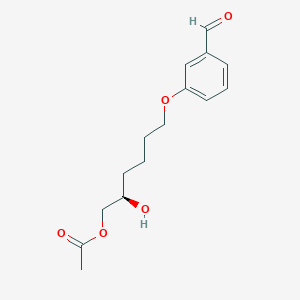
(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl hexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl hexanoate is an organic compound with a complex structure that includes a formyl group, a phenoxy group, and a hydroxyhexyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl hexanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenoxy Group: This step involves the reaction of a phenol derivative with a suitable halogenated compound to form the phenoxy group.
Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction.
Esterification: The hydroxyhexyl group is esterified with hexanoic acid under acidic conditions to form the final ester product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
化学反応の分析
Types of Reactions
(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl hexanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the phenol derivative can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Phenol derivatives with different substituents.
科学的研究の応用
(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl hexanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl hexanoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenoxy group may interact with hydrophobic regions of biomolecules, affecting their structure and activity. The hydroxyhexyl ester moiety can enhance the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl butanoate: Similar structure but with a shorter ester chain.
(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl octanoate: Similar structure but with a longer ester chain.
(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl pentanoate: Similar structure but with a different ester chain length.
Uniqueness
(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl hexanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
918531-70-1 |
|---|---|
分子式 |
C19H28O5 |
分子量 |
336.4 g/mol |
IUPAC名 |
[(2S)-6-(3-formylphenoxy)-2-hydroxyhexyl] hexanoate |
InChI |
InChI=1S/C19H28O5/c1-2-3-4-11-19(22)24-15-17(21)9-5-6-12-23-18-10-7-8-16(13-18)14-20/h7-8,10,13-14,17,21H,2-6,9,11-12,15H2,1H3/t17-/m0/s1 |
InChIキー |
FSMLDRBOZFZXTK-KRWDZBQOSA-N |
異性体SMILES |
CCCCCC(=O)OC[C@H](CCCCOC1=CC=CC(=C1)C=O)O |
正規SMILES |
CCCCCC(=O)OCC(CCCCOC1=CC=CC(=C1)C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(2-Fluorophenyl)-1,3-thiazol-5-yl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B12616622.png)




![[4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetic acid](/img/structure/B12616635.png)
![4,5-Bis[2-(4-chlorophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione](/img/structure/B12616641.png)
![(11S,12R,16S)-14-(3-fluorophenyl)-11-(3-nitrobenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12616649.png)

![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]phosphonic acid](/img/structure/B12616657.png)



